molecular formula C11H12N2O B076458 1-ethyl-7-methyl-1,8-naphthyridin-4-one CAS No. 10299-49-7

1-ethyl-7-methyl-1,8-naphthyridin-4-one

Cat. No.: B076458
CAS No.: 10299-49-7
M. Wt: 188.23 g/mol
InChI Key: FGFJOULNUAEAAQ-UHFFFAOYSA-N
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Description

1-ethyl-7-methyl-1,8-naphthyridin-4-one is a chemical compound known for its significant role in the pharmaceutical industry. It is a derivative of naphthyridine and is structurally related to quinolone antibiotics. This compound is often studied for its potential antibacterial properties and its ability to inhibit bacterial DNA synthesis.

Preparation Methods

The synthesis of 1-ethyl-7-methyl-1,8-naphthyridin-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate naphthyridine derivative.

    Ethylation: The naphthyridine derivative undergoes ethylation to introduce the ethyl group at the 1-position.

    Oxidation: The compound is then oxidized to form the 4-oxo group.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-ethyl-7-methyl-1,8-naphthyridin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the 4-oxo group to a hydroxyl group.

    Substitution: The ethyl and methyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

1-ethyl-7-methyl-1,8-naphthyridin-4-one is similar to other quinolone antibiotics, such as nalidixic acid and ciprofloxacin. it is unique in its specific structural modifications, which may confer different antibacterial properties and spectrum of activity . Similar compounds include:

Properties

IUPAC Name

1-ethyl-7-methyl-1,8-naphthyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-3-13-7-6-10(14)9-5-4-8(2)12-11(9)13/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGFJOULNUAEAAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=O)C2=C1N=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60145603
Record name 1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60145603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10299-49-7
Record name 1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010299497
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60145603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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